molecular formula C8H9N3O2 B13255071 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13255071
M. Wt: 179.18 g/mol
InChI Key: KEFVIEFVMXIOOG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of aminopyrazoles with suitable aldehydes or ketones, followed by cyclization. One common method involves the reaction of 3-amino-4-methoxyacetophenone with formamide under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the Suzuki–Miyaura cross-coupling reaction has been employed to introduce various aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and its methyl group contributes to its stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2/c1-5-3-7-9-8(12)6(13-2)4-11(7)10-5/h3-4H,1-2H3,(H,9,12)

InChI Key

KEFVIEFVMXIOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C(=O)NC2=C1)OC

Origin of Product

United States

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